Cas no 2168251-93-0 (N-(2-methylcyclopropyl)-1-benzothiophen-7-amine)

N-(2-methylcyclopropyl)-1-benzothiophen-7-amine is a specialized organic compound featuring a benzothiophene core substituted with an amine group at the 7-position, further modified by a 2-methylcyclopropyl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl group enhances metabolic stability, while the benzothiophene scaffold offers potential for π-π interactions in molecular recognition. Its well-defined synthesis route ensures high purity and reproducibility, suitable for applications in drug discovery, particularly in kinase inhibition or receptor modulation studies. The compound’s balanced lipophilicity and rigidity may contribute to improved bioavailability in lead optimization efforts.
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine structure
2168251-93-0 structure
商品名:N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
CAS番号:2168251-93-0
MF:C12H13NS
メガワット:203.30332159996
CID:6226404
PubChem ID:165864069

N-(2-methylcyclopropyl)-1-benzothiophen-7-amine 化学的及び物理的性質

名前と識別子

    • N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
    • 2168251-93-0
    • EN300-1273523
    • インチ: 1S/C12H13NS/c1-8-7-11(8)13-10-4-2-3-9-5-6-14-12(9)10/h2-6,8,11,13H,7H2,1H3
    • InChIKey: XMRJCIVKWFGYJY-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2=CC=CC(=C12)NC1CC1C

計算された属性

  • せいみつぶんしりょう: 203.07687059g/mol
  • どういたいしつりょう: 203.07687059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

N-(2-methylcyclopropyl)-1-benzothiophen-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273523-0.25g
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
0.25g
$985.0 2023-05-26
Enamine
EN300-1273523-2.5g
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
2.5g
$2100.0 2023-05-26
Enamine
EN300-1273523-5.0g
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
5g
$3105.0 2023-05-26
Enamine
EN300-1273523-100mg
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
100mg
$943.0 2023-10-02
Enamine
EN300-1273523-250mg
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
250mg
$985.0 2023-10-02
Enamine
EN300-1273523-1000mg
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
1000mg
$1070.0 2023-10-02
Enamine
EN300-1273523-500mg
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
500mg
$1027.0 2023-10-02
Enamine
EN300-1273523-10000mg
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
10000mg
$4606.0 2023-10-02
Enamine
EN300-1273523-0.05g
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
0.05g
$900.0 2023-05-26
Enamine
EN300-1273523-10.0g
N-(2-methylcyclopropyl)-1-benzothiophen-7-amine
2168251-93-0
10g
$4606.0 2023-05-26

N-(2-methylcyclopropyl)-1-benzothiophen-7-amine 関連文献

N-(2-methylcyclopropyl)-1-benzothiophen-7-amineに関する追加情報

Professional Introduction to N-(2-methylcyclopropyl)-1-benzothiophen-7-amine (CAS No. 2168251-93-0)

N-(2-methylcyclopropyl)-1-benzothiophen-7-amine, with the chemical formula C₁₄H₁₇NOS, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzothiophene class, which is widely recognized for its diverse biological activities and potential applications in drug development. The CAS number 2168251-93-0 uniquely identifies this molecule, ensuring precise classification and reference in scientific literature and industrial applications.

The structural integrity of N-(2-methylcyclopropyl)-1-benzothiophen-7-amine is characterized by a benzothiophene core substituted with a 2-methylcyclopropyl amine group at the 7-position. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists. The presence of both aromatic and heterocyclic components enhances its potential as an intermediate in synthesizing complex molecules with therapeutic benefits.

In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various pharmacological contexts. Research has highlighted the antimicrobial, anti-inflammatory, and anticancer properties of these compounds. Specifically, studies have shown that modifications in the benzothiophene ring can significantly alter biological activity, leading to the discovery of novel drug candidates. The compound N-(2-methylcyclopropyl)-1-benzothiophen-7-amine represents a promising derivative that warrants further investigation.

The synthesis of N-(2-methylcyclopropyl)-1-benzothiophen-7-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-methylcyclopropyl group at the 7-position of the benzothiophene ring is a critical step, as it influences both the physical and chemical properties of the final product. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

One of the most compelling aspects of N-(2-methylcyclopropyl)-1-benzothiophen-7-amine is its potential as a lead compound in drug discovery. Researchers have leveraged computational modeling and high-throughput screening to identify analogs with enhanced pharmacokinetic profiles. These efforts have led to the development of libraries of benzothiophene derivatives that are being tested for their efficacy against various diseases. The compound's structural features make it an attractive candidate for further optimization.

The pharmacological profile of N-(2-methylcyclopropyl)-1-benzothiophen-7-amine has been explored through both in vitro and in vivo studies. Initial findings suggest that it exhibits moderate activity against certain cancer cell lines, possibly due to its ability to interfere with key signaling pathways involved in tumor growth. Additionally, preliminary data indicate that it may possess anti-inflammatory properties by modulating cytokine production and immune responses. These observations underscore its potential as a therapeutic agent.

The development of novel pharmaceuticals relies heavily on the availability of high-quality intermediates like N-(2-methylcyclopropyl)-1-benzothiophen-7-amine. Its synthesis provides a foundation for exploring more complex derivatives with tailored biological activities. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic solutions. The compound's unique structure offers a rich platform for innovation in drug design.

As research progresses, the applications of N-(2-methylcyclopropyl)-1-benzothiophen-7-amine are expected to expand beyond oncology and inflammation research. Its versatility as a molecular scaffold suggests potential uses in other therapeutic areas, including neurodegenerative diseases and infectious disorders. The ongoing investigation into its mechanism of action will be crucial in determining its full therapeutic spectrum.

In conclusion, N-(2-methylcyclopropyl)-1-benzothiophen-7-amine (CAS No. 2168251-93-0) is a structurally intriguing compound with significant pharmaceutical potential. Its synthesis, characterized by careful functional group manipulation, has yielded a molecule with promising biological activities. Further research is warranted to fully elucidate its therapeutic benefits and explore new avenues for application in medicine.

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